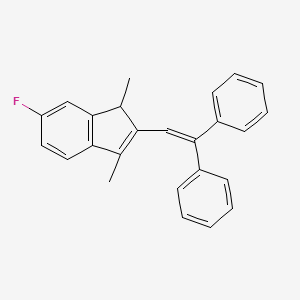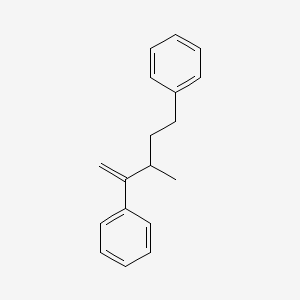
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene is an organic compound characterized by its unique structure, which includes a diphenylethenyl group, a fluorine atom, and a dimethyl-indene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene typically involves a multi-step process. One common method includes the following steps:
Formation of the Diphenylethenyl Group: This step involves the reaction of benzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form 1,1-diphenylethene.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor.
Formation of the Indene Core: The final step involves the cyclization of the intermediate compound to form the indene core, which can be achieved through a Friedel-Crafts alkylation reaction using aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of brominated or nitrated products.
Aplicaciones Científicas De Investigación
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene depends on its application. In organic electronics, its unique structure allows for efficient charge transport and light emission. The diphenylethenyl group enhances the compound’s ability to participate in π-π stacking interactions, which is crucial for its performance in electronic devices.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Similar structure but with an anthracene core instead of an indene core.
2-(2,2-Diphenylethenyl)benzene: Lacks the fluorine atom and the indene core.
2-(2,2-Diphenylethenyl)naphthalene: Contains a naphthalene core instead of an indene core.
Uniqueness
2-(2,2-Diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene is unique due to the presence of the fluorine atom and the indene core, which confer distinct electronic properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and electron-withdrawing properties, making it suitable for specific applications in organic electronics and materials science.
Propiedades
Número CAS |
919789-05-2 |
|---|---|
Fórmula molecular |
C25H21F |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-(2,2-diphenylethenyl)-6-fluoro-1,3-dimethyl-1H-indene |
InChI |
InChI=1S/C25H21F/c1-17-22-14-13-21(26)15-24(22)18(2)23(17)16-25(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,18H,1-2H3 |
Clave InChI |
ROEGRZKZECMKSE-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(C=CC(=C2)F)C(=C1C=C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
![5'-tert-Butyl-3',4'-dioxo-3',4'-dihydro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14185784.png)

![2-Methyl-N-[1-(piperidin-1-yl)prop-2-en-1-yl]prop-2-enamide](/img/structure/B14185793.png)
![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)
![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)
![11-(4'-Methyl[1,1'-biphenyl]-4-yl)undecyl selenocyanate](/img/structure/B14185809.png)

![4,5-Dichloro-2-[3-(2-methoxyethoxy)propyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185815.png)


![4-[2-(2,4-Diaminoquinazolin-6-yl)ethyl]phenol](/img/structure/B14185823.png)

